molecular formula C17H19NO B2818952 (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one CAS No. 866149-30-6

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one

Cat. No.: B2818952
CAS No.: 866149-30-6
M. Wt: 253.345
InChI Key: HIRJGKQQMRYEBB-KPKJPENVSA-N
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Description

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a pentylidene group at the 2-position and a ketone group at the 1-position, making it a unique derivative of carbazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available carbazole.

    Formation of Intermediate: The carbazole undergoes alkylation to introduce the pentylidene group at the 2-position.

    Oxidation: The intermediate is then oxidized to form the ketone group at the 1-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely.

    Catalysts: Employing specific catalysts to enhance the reaction rate and yield.

    Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the pentylidene group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one involves its interaction with molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

    Interact with Receptors: Modulate receptor activity to exert its effects.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    2-alkylcarbazoles: Compounds with different alkyl groups at the 2-position.

    Carbazole derivatives: Various derivatives with different functional groups.

Uniqueness

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-4-7-12-10-11-14-13-8-5-6-9-15(13)18-16(14)17(12)19/h5-9,18H,2-4,10-11H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRJGKQQMRYEBB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323366
Record name (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866149-30-6
Record name (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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